Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate
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Overview
Description
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate is a complex organic compound that features a pyridine ring, a thiophene ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate typically involves multi-step organic reactions. One common approach is the copper-catalyzed synthesis, which involves the oxidation of pyridin-2-yl-methanes to pyridin-2-yl-methanones using water as the oxygen source under mild conditions . This method is efficient and environmentally friendly, as it avoids the use of hazardous oxidants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar copper-catalyzed oxidation methods. The process would be optimized for yield and purity, ensuring that the reaction conditions are scalable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridin-2-yl-methanones.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine and pyrazine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include copper catalysts, iodine, and tert-butyl hydroperoxide (TBHP). The reactions are typically carried out under mild conditions to ensure high yields and minimal by-products .
Major Products Formed
The major products formed from these reactions include pyridin-2-yl-methanones and various substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications . The pathways involved may include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
N-(pyridin-2-yl)amides: These compounds share the pyridine ring and exhibit similar biological activities.
Pyridin-2-yl-methanones: These are oxidation products of pyridin-2-yl-methanes and have similar synthetic routes.
Pyrimidine derivatives: These compounds have a similar heterocyclic structure and are used in medicinal chemistry.
Uniqueness
Pyridin-2-ylmethyl ((3-(thiophen-2-yl)pyrazin-2-yl)methyl)carbamate is unique due to its combination of pyridine, thiophene, and pyrazine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
pyridin-2-ylmethyl N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S/c21-16(22-11-12-4-1-2-6-17-12)20-10-13-15(19-8-7-18-13)14-5-3-9-23-14/h1-9H,10-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LICMJXMZTCQDBB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC(=O)NCC2=NC=CN=C2C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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